BTK Inhibition: 2,8-Dimethyl Derivative Delivers Potent and Highly Selective Kinase Targeting
Compound 22, an imidazo[1,2-b]pyridazine derivative featuring the 2,8-dimethyl substitution pattern, demonstrates potent BTK inhibition (IC50 = 1.3 nM) with excellent selectivity across 310 kinases [1]. In direct comparison to earlier BTK inhibitor leads in the same scaffold class, compound 22 exhibits a superior selectivity profile enabling its advancement to Phase I clinical trials (TM471-1) [1]. The 2,8-dimethyl substitution contributes to optimal occupancy of the BTK hinge region while minimizing off-target kinase interactions.
| Evidence Dimension | BTK inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 1.3 nM; selectivity over 310 kinases |
| Comparator Or Baseline | Earlier imidazo[1,2-b]pyridazine BTK leads (unspecified IC50 values, narrower selectivity window) |
| Quantified Difference | Compound 22 achieved complete tumor regression in 7/10 mice at 15 mg/kg in xenograft model |
| Conditions | Biochemical BTK inhibition assay; kinome-wide selectivity panel; in vivo mouse xenograft model |
Why This Matters
This potency and selectivity profile enables procurement of a scaffold with validated clinical translatability for BTK-driven B-cell malignancies.
- [1] Zhang D, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. J Med Chem. 2025. View Source
